tert-Butyl (6-amino-2-chloropyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl (6-amino-2-chloropyrimidin-4-yl)carbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-amino-2-chloropyrimidin-4-yl)carbamate typically involves the nucleophilic substitution of a chloropyrimidine derivative. One common method starts with 2,4-dichloropyrimidine, which undergoes alkylation with pivalic acid via nucleophilic substitution using silver nitrate and ammonium persulfate . The intermediate product is then reacted with tert-butyl N-(3-aminophenyl)carbamate to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-amino-2-chloropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and reduction: The amino group can be oxidized or reduced under appropriate conditions.
Substitution reactions: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as silver nitrate and ammonium persulfate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the amino group to form different functional groups.
Scientific Research Applications
tert-Butyl (6-amino-2-chloropyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl (6-amino-2-chloropyrimidin-4-yl)carbamate is not well-documented. like other pyrimidine derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyrimidin-4-yl)carbamate
- tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
- tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Uniqueness
tert-Butyl (6-amino-2-chloropyrimidin-4-yl)carbamate is unique due to the presence of both an amino group and a tert-butyl carbamate group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H13ClN4O2 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
tert-butyl N-(6-amino-2-chloropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)14-6-4-5(11)12-7(10)13-6/h4H,1-3H3,(H3,11,12,13,14,15) |
InChI Key |
FIBZPXGLDGIHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC(=C1)N)Cl |
Origin of Product |
United States |
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